molecular formula C11H19N3O2 B12303851 Cis-(3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester

Cis-(3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester

Cat. No.: B12303851
M. Wt: 225.29 g/mol
InChI Key: DYTDNFOYOXANOW-UHFFFAOYSA-N
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Description

Cis-(3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of a cyano group and a carbamate ester functional group in its structure suggests potential reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-(3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester typically involves multi-step organic reactions. One common method might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like cyanogen bromide.

    Formation of the Carbamate Ester: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate under basic conditions to form the carbamate ester.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Cis-(3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine ring or the ester group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cis-(3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester would depend on its specific biological target. Generally, compounds with cyano and carbamate groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may also play a role in binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine, 4-cyanopiperidine.

    Carbamate Esters: Compounds like carbaryl, tert-butyl carbamate.

Uniqueness

Cis-(3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The cis-configuration may also influence its interaction with molecular targets, differentiating it from other similar compounds.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

tert-butyl N-(3-cyanopiperidin-4-yl)carbamate

InChI

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-9-4-5-13-7-8(9)6-12/h8-9,13H,4-5,7H2,1-3H3,(H,14,15)

InChI Key

DYTDNFOYOXANOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1C#N

Origin of Product

United States

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